

"HIV-1 inhibitor-38" vs other HIV-1 capsid inhibitors

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Compound of Interest

Compound Name: HIV-1 inhibitor-38

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A Comparative Guide to HIV-1 Capsid Inhibitors: GS-CA1 and Other Key Molecules

For researchers and drug development professionals, the HIV-1 capsid has emerged as a critical target for novel antiretroviral therapies. This guide provides a detailed, data-driven comparison of the potent, next-generation HIV-1 capsid inhibitor GS-CA1 against other notable capsid inhibitors: the clinically approved Lenacapavir (GS-6207), and the well-characterized research compounds PF-74 and BI-2. This comparison is based on their mechanism of action, antiviral potency, cytotoxicity, and resistance profiles, supported by experimental data.

Mechanism of Action

HIV-1 capsid inhibitors interfere with the function of the viral capsid protein (CA), a crucial component involved in multiple stages of the viral lifecycle. These inhibitors typically bind to a conserved pocket at the interface of two adjacent CA protomers within the capsid lattice. This binding can disrupt the delicate balance of capsid stability required for proper uncoating after viral entry and for the assembly of new, infectious virions.

GS-CA1, Lenacapavir, and PF-74 share a similar binding site and exhibit a dual mechanism of action, affecting both early and late stages of HIV-1 replication.[1] They interfere with capsid-mediated nuclear import of the viral DNA and disrupt the ordered assembly of new viral particles.[2] While GS-CA1 and Lenacapavir stabilize the viral core, PF-74 has been shown to accelerate uncoating.[3][4]

BI-2 also binds to the CA protein and has been shown to destabilize the HIV-1 core, similar to PF-74.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Comparative Antiviral Activity and Cytotoxicity

The following tables summarize the in vitro antiviral efficacy (EC50) and cytotoxicity (CC50) of the compared HIV-1 capsid inhibitors across various cell lines. A lower EC50 value indicates higher potency, while a higher CC50 value indicates lower cytotoxicity. The Selectivity Index (SI), calculated as CC50/EC50, is a measure of the inhibitor's therapeutic window.

Table 1: Antiviral Potency (EC50) of HIV-1 Capsid Inhibitors

Inhibitor	Cell Line	HIV-1 Strain	EC50
GS-CA1	MT-4	HIV-1IIB	240 ± 40 pM [2]
Human CD4+ T-cells	HIV-1BaL	60 ± 10 pM [2]	
Macrophages	HIV-1BaL	100 ± 70 pM [2]	
PBMCs	Clinical Isolates (mean)	130 ± 80 pM [2]	
Lenacapavir (GS-6207)	MT-4	HIV-1	105 pM [8]
Human CD4+ T-cells	-	32 pM [8]	
Macrophages	-	56 pM [8]	
PBMCs	Clinical Isolates (mean)	20–160 pM [1]	
PF-74	MT-4	-	1,239 ± 257 nM [2]
-	HIV wild type NL4-3	0.72 µM [9]	
PBMCs	HIV-193RW025	1.5 ± 0.9 µM [9]	
TZM-bl	-	0.61 µM [10]	
BI-2	-	-	IC50 = 3 µM (early stage) [11] [12]

Table 2: Cytotoxicity (CC50) and Selectivity Index (SI) of HIV-1 Capsid Inhibitors

Inhibitor	Cell Line	CC50	Selectivity Index (SI = CC50/EC50)
GS-CA1	MT-4	> 50 μ M[2]	> 208,300[2]
Human CD4+ T-cells	> 50 μ M[2]	> 833,333	
Macrophages	> 50 μ M[2]	> 500,000	
Lenacapavir (GS-6207)	Multiple human cell lines	24.7 μ M to >50 μ M[8]	140,000 to 1,670,000[8]
PF-74	MT-4	32.2 \pm 9.3 μ M[2]	26[2]
-	90.5 \pm 5.9 μ M[9]	~100	
-	76 μ M[10]	109[13]	
BI-2	-	Not explicitly found, but noted to have no cellular toxicity at effective concentrations.[5]	-

Resistance Profiles

Resistance to HIV-1 capsid inhibitors is a critical consideration for their therapeutic development. Resistance mutations typically arise in the CA gene, often within or near the inhibitor binding site.

Table 3: Key Resistance Mutations for HIV-1 Capsid Inhibitors

Inhibitor	Associated Resistance Mutations
GS-CA1	L56I, M66I, Q67H, N74D, A105E[14]
Lenacapavir (GS-6207)	L56I, M66I, Q67H, K70N, N74D/S, T107N[9]
PF-74	Complex, often requiring multiple mutations. Key mutations include Q67H, K70R, H87P, T107N, L111I.
BI-2	T107N mutation confers resistance.[7]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings.

Antiviral Activity (EC50) Determination

Objective: To determine the concentration of the inhibitor that reduces viral replication by 50%.

General Protocol:

- Cell Culture: Culture appropriate host cells (e.g., MT-4, PBMCs, TZM-bl) in 96-well plates.
- Virus Infection: Infect the cells with a known titer of HIV-1.
- Inhibitor Treatment: Add serial dilutions of the capsid inhibitor to the infected cell cultures. Include a no-drug control.
- Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (typically 3-7 days).
- Quantification of Viral Replication: Measure a marker of viral replication. Common methods include:
 - p24 Antigen ELISA: Quantify the amount of HIV-1 p24 capsid protein in the culture supernatant.

- Luciferase Reporter Assay: Use a recombinant virus that expresses a luciferase reporter gene upon infection. Measure luciferase activity.
- Cytopathic Effect (CPE) Assay: Visually or colorimetrically assess the virus-induced cell death.
- Data Analysis: Plot the percentage of viral inhibition against the inhibitor concentration and calculate the EC50 value using a non-linear regression model.

Cytotoxicity (CC50) Determination

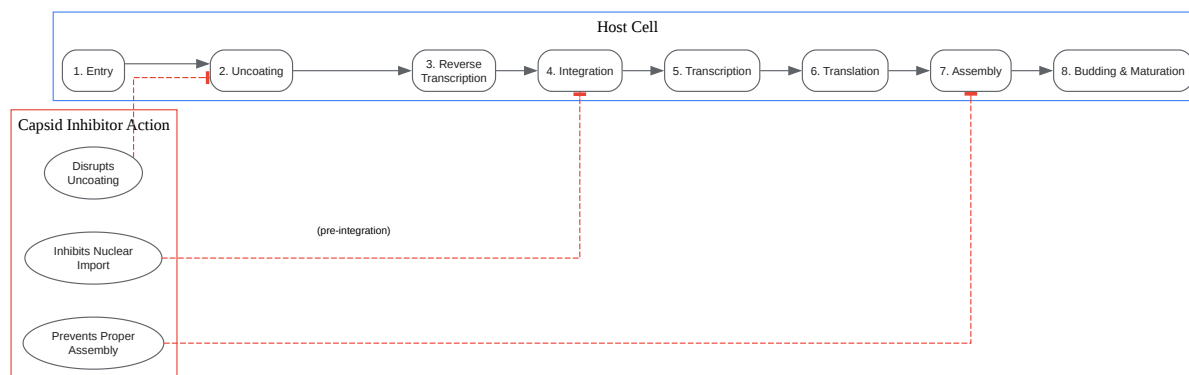
Objective: To determine the concentration of the inhibitor that reduces the viability of uninfected cells by 50%.

General Protocol:

- Cell Culture: Plate uninfected host cells in 96-well plates at a specific density.
- Inhibitor Treatment: Add serial dilutions of the capsid inhibitor to the cells. Include a no-drug control.
- Incubation: Incubate the plates for the same duration as the antiviral assay.
- Cell Viability Assessment: Measure cell viability using a colorimetric or fluorometric assay. Common methods include:
 - MTT Assay: Measures the metabolic activity of viable cells by the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan.
 - CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels as an indicator of metabolically active cells.
- Data Analysis: Plot the percentage of cell viability against the inhibitor concentration and calculate the CC50 value.

Visualizing Pathways and Workflows

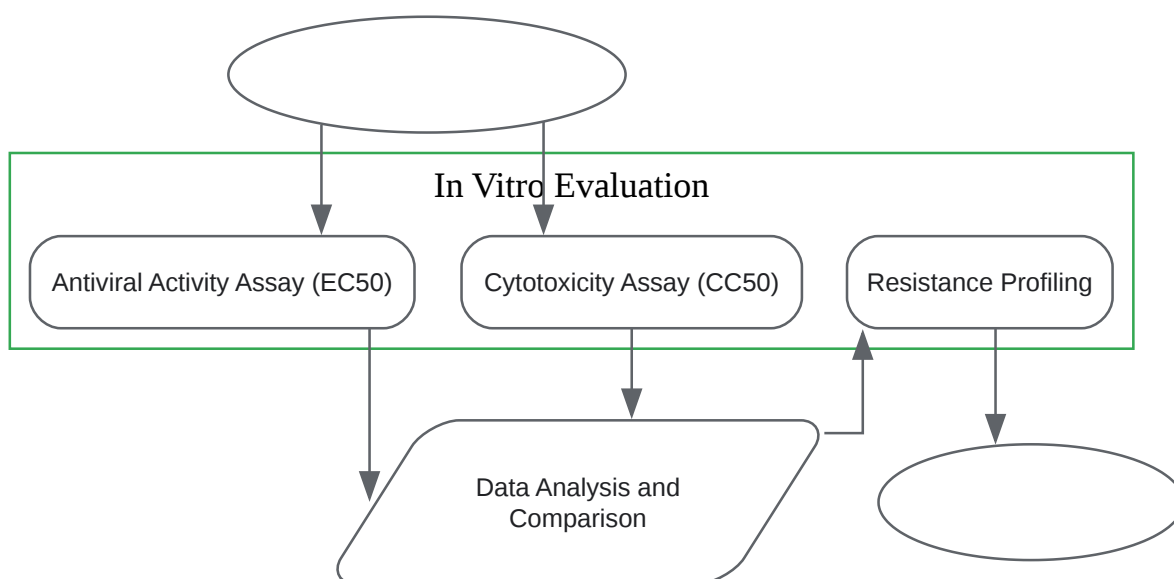
HIV-1 Lifecycle and Capsid Inhibitor Intervention Points



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Caption: HIV-1 lifecycle and intervention points for capsid inhibitors.

Experimental Workflow for Inhibitor Evaluation



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Caption: Workflow for the in vitro evaluation of HIV-1 capsid inhibitors.

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